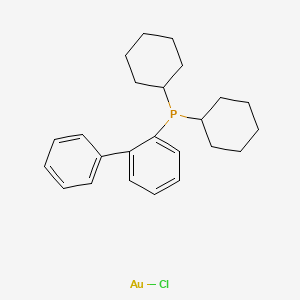
CyJohnPhos AuCl
Vue d'ensemble
Description
Chloro 2-(dicyclohexylphosphino)biphenyl gold(I), commonly known as CyJohnPhos AuCl, is a gold-based compound that has gained significant attention in the field of catalysis. This compound is characterized by its unique structure, which includes a gold atom coordinated to a chloro ligand and a biphenyl phosphine ligand. The presence of the gold atom imparts unique catalytic properties to the compound, making it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CyJohnPhos AuCl typically involves the reaction of 2-(dicyclohexylphosphino)biphenyl with a gold precursor such as gold(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction scheme is as follows:
2-(dicyclohexylphosphino)biphenyl+AuCl→CyJohnPhos AuCl
The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CyJohnPhos AuCl is primarily used as a catalyst in various organic transformations. Some of the key types of reactions it undergoes include:
Cyclization Reactions: This compound is known to catalyze cyclization reactions, such as the gold-catalyzed domino cyclization of alkynyl iminoesters.
Hydroamination Reactions: It is also used in gold(I)-catalyzed hydroamination reactions, where it facilitates the addition of amines to alkenes or alkynes.
Common Reagents and Conditions
Cyclization Reactions: Typically, these reactions are carried out in the presence of silver triflate (AgOTf) as a co-catalyst, at temperatures ranging from 65 to 80°C.
Hydroamination Reactions: These reactions often require the presence of a suitable amine and an alkene or alkyne substrate, with the reaction conditions optimized based on the specific substrates used.
Major Products Formed
Cyclization Reactions: The major products formed are often complex cyclic structures, such as pyrroloisoquinolines.
Hydroamination Reactions: The products are typically amine-functionalized alkenes or alkynes.
Applications De Recherche Scientifique
CyJohnPhos AuCl has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some of its notable applications include:
Catalysis: It is widely used as a catalyst in various organic transformations, including cyclization and hydroamination reactions
Material Science: The unique properties of gold-based catalysts make them valuable in the development of new materials with specific catalytic properties.
Medicinal Chemistry: Gold complexes, including this compound, are being explored for their potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism by which CyJohnPhos AuCl exerts its catalytic effects involves the activation of substrates through coordination to the gold center. The gold atom in this compound acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent transformations. The biphenyl phosphine ligand provides steric and electronic stabilization to the gold center, enhancing its catalytic activity .
Comparaison Avec Des Composés Similaires
CyJohnPhos AuCl can be compared with other gold-based catalysts, such as:
Chloro (triphenylphosphine)gold(I): This compound also features a gold center coordinated to a phosphine ligand, but with different steric and electronic properties.
Chloro [ (1,1′-biphenyl-2-yl)di-tert-butylphosphine]gold(I): Similar to this compound, this compound has a biphenyl phosphine ligand but with tert-butyl groups instead of cyclohexyl groups.
The uniqueness of this compound lies in its specific ligand structure, which provides a balance of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.
Propriétés
IUPAC Name |
chlorogold;dicyclohexyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31P.Au.ClH/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKBEGPIOIGLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467125 | |
| Record name | CyJohnPhos AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854045-92-4 | |
| Record name | CyJohnPhos AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)
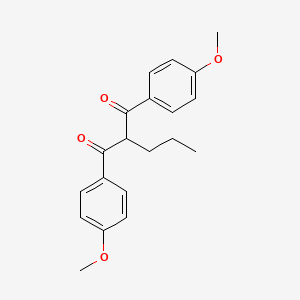
![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)


![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)
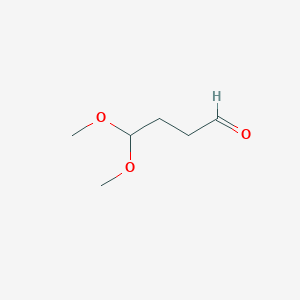
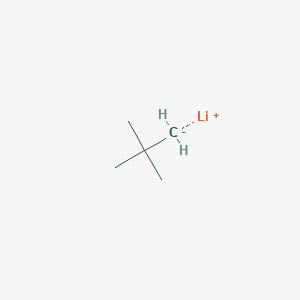
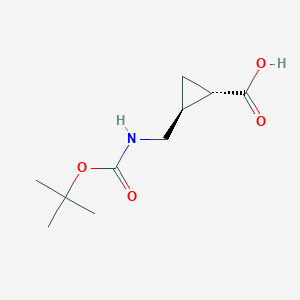

![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)

